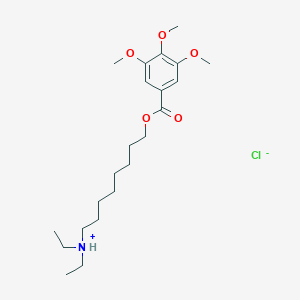

TMB-8

Description

Properties

IUPAC Name |

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJZVXKPPQIYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53464-72-5 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53464-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53464-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

TMB-8: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a widely cited pharmacological agent historically classified as an intracellular calcium antagonist. While it effectively modulates intracellular calcium signaling, extensive research has revealed a complex and non-specific mechanism of action, extending beyond simple inhibition of calcium release. This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, its multifaceted effects on cellular signaling, and detailed protocols for its experimental application. A key takeaway is that this compound's effects are highly cell-type and concentration-dependent, and it should be used with careful consideration of its multiple targets, which include nicotinic acetylcholine (B1216132) receptors (nAChRs) and protein kinase C (PKC), in addition to its influence on intracellular calcium stores.

Core Mechanism of Action: A Multifaceted Profile

This compound's primary reputation is built on its ability to alter intracellular calcium ([Ca2+]) dynamics. However, its mechanism is not one of a specific, high-affinity receptor antagonist but rather a broader interference with several key components of cellular signaling.

Effects on Intracellular Calcium Stores

The effect of this compound on intracellular calcium stores, primarily the endoplasmic/sarcoplasmic reticulum (ER/SR), is complex and can be paradoxical.

-

Inhibition of Calcium Release: In many cell types, this compound is reported to inhibit the release of Ca2+ from intracellular stores.[1][2] This is often attributed to the stabilization of calcium within these stores.[3] For instance, in dissociated rat brain cells, this compound was found to reduce intracellular Ca2+ by increasing its sequestration within the sarcoplasmic reticulum, thereby blocking its release.[4] In skeletal muscle, this compound is suggested to inhibit contractility by decreasing the mobilization of sequestered calcium from the sarcoplasmic reticulum.[1]

-

Paradoxical Calcium Mobilization: In contrast, some studies report that this compound can induce the release of Ca2+ from intracellular stores. In pancreatic islets, for example, this compound was observed to cause a concentration-dependent increase in 45Ca2+ efflux, suggesting it mobilizes calcium from intracellular stores rather than inhibiting its release.[5] This paradoxical effect may be due to an initial blockage of efflux, leading to an overfilling of the stores and a subsequent loss of their ability to regulate cytosolic Ca2+ levels.[6] Another study on human lymphocytes showed that this compound treatment increased the free intracellular Ca2+ concentration by 40%.[7]

The precise molecular targets for these effects on calcium stores remain debated. While often implicated as an inhibitor of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), at least one study on isolated platelet membrane vesicles found that this compound, at a concentration of 50 µM, did not inhibit IP3-induced Ca2+ release.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

A significant and potent action of this compound is its non-competitive antagonism of various nAChR subtypes.[8] This effect occurs at concentrations that are often lower than those required to observe significant effects on intracellular calcium mobilization.

-

This compound is a potent inhibitor of agonist-stimulated ion flux through human muscle nAChRs and ganglionic α3β4-nAChRs, with IC50 values in the nanomolar range.[8]

-

It also inhibits a central nervous system nAChR subtype that mediates nicotinic agonist-stimulated dopamine (B1211576) release.[8]

-

The antagonism is non-competitive, suggesting that this compound does not bind to the acetylcholine binding site but rather to a different site on the receptor-channel complex.[8]

Inhibition of Protein Kinase C (PKC)

This compound has been shown to directly inhibit the activity of protein kinase C (PKC), a crucial family of enzymes in signal transduction.[2] This inhibition appears to be competitive with respect to phospholipids, which are essential for PKC activation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound against its various targets. It is important to note the variability in reported effective concentrations, which can be influenced by the cell type and experimental conditions.

| Target | Action | Species/Cell Type | IC50 / Ki | Reference(s) |

| Calcium Signaling | ||||

| Norepinephrine-induced [Ca2+]i increase | Inhibition | Dissociated single rat brain cells | 30, 100 µmol·L-1 (effective concentrations) | [4] |

| Carbamylcholine-induced amylase release | Inhibition (dose-dependent) | Dispersed rat pancreatic acini | 10-7M to 10-4M (effective range) | |

| Prolactin gene expression | Inhibition | GH3 cells | 2.5-10 µM (effective range) | [9] |

| Nicotinic Acetylcholine Receptors (nAChRs) | ||||

| Human muscle nAChR | Non-competitive antagonism | TE671/RD cells | ~400 nM (IC50) | [8] |

| Ganglionic α3β4-nAChR | Non-competitive antagonism | SH-SY5Y cells | ~400 nM (IC50) | [8] |

| CNS nAChR (dopamine release) | Inhibition | Rat brain synaptosomes | ~500 nM (IC50) | [8] |

| Human α4β2 nAChR | Inhibition | Human embryonic kidney 293 cells | 15 µM (IC50) | [10] |

| Other Targets | ||||

| Low-affinity choline (B1196258) transport | Competitive inhibition | N1E-115 neuroblastoma cells | 10 µM (Ki) | [11][12] |

| Protein Kinase C (PKC) | Inhibition | Human platelets | Effective at concentrations that inhibit Ca2+ increase | [2] |

Signaling Pathways and Visualizations

The multifaceted nature of this compound's action means it can interfere with multiple signaling pathways simultaneously. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

References

- 1. Effects of this compound, a putative calcium antagonist, on neuromuscular transmission and muscle contractility in the mouse phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C activation by 8-(N,N-diethylamino)-octyl-3, 4, 5-trimethoxybenzoate (this compound), an intracellular Ca2+ antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound can block twitches without blocking high K+ or caffeine induced contractures in frog's skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of this compound on the increase of intracellular free Ca2+ induced by NE and BHQ in dissociated single rat brain cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unexpected potentiation of insulin release by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium antagonist, this compound, prevents the induction of adaptive response by hydrogen peroxide or X-rays in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PKC inhibition markedly enhances Ca2+ signaling and phosphatidylserine exposure downstream of protease-activated receptor-1 but not protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

TMB-8: An In-depth Technical Guide on a Putative Intracellular Calcium Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, commonly known as TMB-8, has been historically categorized as an intracellular calcium (Ca2+) antagonist. It has been utilized in numerous studies to investigate the role of intracellular Ca2+ signaling in a variety of physiological processes. However, accumulating evidence reveals a more complex pharmacological profile, indicating that this compound is not a specific inhibitor of intracellular Ca2+ release. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, multifaceted effects on cellular signaling, and practical considerations for its use in research. Quantitative data from various studies are summarized, and conceptual diagrams of its interactions are provided to aid in experimental design and data interpretation.

Introduction

This compound is a synthetic organic compound that was initially introduced as a tool to probe the function of intracellular Ca2+ stores.[1] Its proposed mechanism involved the stabilization of calcium within these stores, thereby preventing its release into the cytosol. This property made it an attractive compound for dissecting the roles of intracellular versus extracellular Ca2+ in cellular signaling cascades. While this compound does influence intracellular Ca2+ dynamics, its utility as a specific antagonist is limited by its numerous off-target effects.[2][3] This guide aims to provide a detailed examination of this compound's pharmacological properties, highlighting both its originally intended use and its now-recognized broader spectrum of activity.

Chemical and Physical Properties

This compound hydrochloride is a solid powder with a molecular weight of 431.99 g/mol .[][5] Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, is thought to contribute to its accumulation at the lipid-water interface of biological membranes, potentially explaining its broad range of effects on membrane proteins.[]

| Property | Value | Reference |

| Formal Name | 3,4,5-trimethoxy-benzoic acid, 8-(diethylamino)octyl ester, monohydrochloride | [6] |

| CAS Number | 53464-72-5 | [6] |

| Molecular Formula | C22H38ClNO5 | [] |

| Molecular Weight | 431.99 | [][5] |

| Appearance | Solid powder | [] |

| Melting Point | 88-89 °C | [] |

| Solubility | Slightly soluble in chloroform, methanol, and water | [6] |

Mechanism of Action: Beyond Intracellular Calcium Antagonism

While initially described as an intracellular Ca2+ antagonist, the mechanism of action of this compound is now understood to be multifaceted. It interacts with a variety of cellular targets, often with higher potency than its effects on intracellular calcium release.

Effects on Intracellular Calcium

The primary proposed mechanism of this compound was the inhibition of Ca2+ release from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER).[7] It was thought to stabilize the membrane of these organelles, preventing the efflux of stored calcium. Some studies support this, showing that this compound can inhibit Ca2+ release induced by various stimuli.[8] However, other studies have reported conflicting results, with some showing no inhibition or even a potentiation of Ca2+ release from intracellular stores.[9][10] For instance, in pancreatic islets, this compound was found to mobilize Ca2+ from intracellular stores rather than inhibit its efflux.[9]

Non-Specific Effects

It is now well-established that this compound has a range of effects unrelated to its putative role as an intracellular Ca2+ antagonist. These off-target activities are often observed at concentrations similar to or lower than those required to affect intracellular calcium, complicating the interpretation of experimental results.

This compound is a potent, non-competitive antagonist of diverse nAChR subtypes.[3] This inhibition occurs at nanomolar concentrations, which is significantly more potent than its effects on intracellular Ca2+ mobilization.[3]

This compound has been shown to inhibit PKC activity in a dose-dependent manner.[6][11] This action can interfere with signaling pathways that are dependent on PKC activation.

This compound exhibits blocking activity on several types of ion channels, including:

-

Sodium (Na+) Channels : Evidence suggests that this compound possesses Na+ channel-blocking properties.[2][]

-

Calcium (Ca2+) Channels : In addition to its effects on intracellular stores, this compound can also block voltage-gated Ca2+ channels at the plasma membrane.[2][12]

-

Inhibition of Choline (B1196258) Uptake : this compound can competitively inhibit choline transport, thereby affecting phospholipid metabolism.[13]

-

Effects on Platelet Aggregation : this compound has been shown to interfere with platelet aggregation, although the mechanism is complex and may involve multiple targets.[14][15]

The following diagram illustrates the multiple known targets of this compound.

Caption: Multifaceted pharmacological targets of this compound.

Quantitative Data on this compound Activity

The following tables summarize the reported concentrations and inhibitory constants (IC50) of this compound across various biological systems. It is crucial to note the wide range of effective concentrations, which often overlap for its different targets.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | Cell/Tissue Type | IC50 Value | Reference |

| Human muscle-type nAChRs | TE671/RD cells | 390 nM | [6][11][16] |

| α3β4 subunit-containing ganglionic nAChRs | SH-SY5Y cells | 350 nM | [6][11][16] |

| Nicotine-induced dopamine (B1211576) release | Rat brain synaptosomes | 480 nM | [6][11] |

| Human α4β2 nAChR | Human embryonic kidney 293 cells | 15 µM | [17] |

| IP3-induced Ca2+ release | Platelet membrane vesicles | > 50 µM (no inhibition) | [10] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Biological Effect | System/Tissue | Effective Concentration | Reference |

| Blockade of contractile response | Isolated rabbit aortic strip | 50 µM | [6][11] |

| Inhibition of Ca2+ influx and efflux | Isolated guinea pig ileum | 65 µM | [6][11] |

| Inhibition of norepinephrine-induced changes in [Ca2+]i and muscle tension | Isolated rabbit aorta | 100 µM | [8] |

| Inhibition of prolactin mRNA levels | GH3 cells | 2.5-10 µM | [18] |

| Protection against glutamate (B1630785) neurotoxicity | Cultured cerebellar granule cells | > 100 µM | [19] |

| Inhibition of methoxamine-induced renin secretion inhibition | Rat renal cortical slices | 1-10 µM | [2] |

Experimental Protocols: Methodological Considerations

Due to the non-specific nature of this compound, designing and interpreting experiments requires careful consideration. The following are general outlines of experimental protocols where this compound has been used, based on published literature.

Measurement of Intracellular Calcium

A common application of this compound is to investigate the source of intracellular Ca2+ elevation.

Objective: To determine if an agonist-induced increase in intracellular Ca2+ is dependent on release from intracellular stores.

General Protocol:

-

Cell Loading: Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2/AM, Fluo-4/AM) according to the manufacturer's protocol.

-

Baseline Measurement: Measure baseline fluorescence to establish the resting intracellular Ca2+ concentration.

-

Pre-incubation: Incubate a subset of cells with this compound at a desired concentration (typically in the range of 10-100 µM) for a specified period. A vehicle control (e.g., DMSO) should be run in parallel.

-

Stimulation: Add the agonist of interest to both this compound-treated and control cells.

-

Data Acquisition: Continuously record the fluorescence signal to monitor changes in intracellular Ca2+ concentration.

-

Analysis: Compare the magnitude and kinetics of the Ca2+ response in the presence and absence of this compound.

The following workflow diagram illustrates this process.

References

- 1. This compound as a pharmacologic tool in guinea pig myocardial tissues. I. Effects of this compound on force of contraction and on action potential parameters in atrial and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-dependent inhibition of renin secretion: this compound is a non-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "calcium antagonist" this compound [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory effect of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NB-64-24257-10mg | TMB 8 (hydrochloride) [53464-72-5] Neobiotech [neo-biotech.com]

- 12. Mixed actions of this compound as a Ca2+ antagonist in cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of 8-(N, N-diethylamino)ocytl 3, 4, 5-trimethoxybenzoate HCl (this compound) on washed blood platelets with special reference to a specific loss of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of thrombospondin in platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TMB 8 (hydrochloride) | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. The intracellular calcium antagonist, this compound, inhibits prolactin gene expression in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A prototypic intracellular calcium antagonist, this compound, protects cultured cerebellar granule cells against the delayed, calcium-dependent component of glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, commonly known as TMB-8 hydrochloride, is a versatile pharmacological tool with a complex mechanism of action. Initially characterized as an intracellular calcium (Ca²⁺) antagonist, its utility in research extends to the inhibition of Protein Kinase C (PKC) and non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comprehensive overview of its physicochemical properties, pharmacological actions, and detailed experimental protocols for its application in scientific research.

Physicochemical Properties

This compound hydrochloride is a white solid organic compound. Its fundamental properties are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | This compound hydrochloride, 3,4,5-Trimethoxybenzoic acid 8-(diethylamino)octyl ester hydrochloride | [1][2] |

| CAS Number | 53464-72-5 | [3][4][5][6] |

| Molecular Formula | C₂₂H₃₇NO₅ • HCl | [1][3] |

| Molecular Weight | 432.0 g/mol (as HCl salt), 395.54 g/mol (free base) | [3][4][5][6] |

| Melting Point | 94-97 °C | [5][7][8] |

| Solubility | Slightly soluble in water, methanol, and chloroform. | [3][7][9] |

| Appearance | White solid powder. | [7][8] |

| Purity | ≥98% | [1][3][5] |

| Storage | Store at -20°C. | [7] |

Pharmacology and Mechanism of Action

This compound exhibits a multi-faceted pharmacological profile, acting on several key signaling pathways. Its actions are not limited to a single target, a critical consideration for interpreting experimental outcomes.

Intracellular Calcium Antagonism

This compound is widely recognized for its ability to inhibit the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER).[10] This effect is primarily attributed to its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling pathway.

The canonical IP₃ pathway begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃.[11] IP₃ then diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R) on the ER membrane, an action that opens the channel and allows stored Ca²⁺ to flow into the cytoplasm.[8][11][12] this compound is thought to interfere with this process, thereby preventing the rise in intracellular calcium concentration.[13]

Protein Kinase C (PKC) Inhibition

In addition to its effects on calcium mobilization, this compound directly inhibits Protein Kinase C (PKC) activity in a dose-dependent manner.[3] Kinetic studies have shown that this inhibition is competitive with respect to phospholipids, which are essential cofactors for PKC activation.[14] This suggests that this compound may interfere with the binding of PKC to the cell membrane, a critical step for its activation. This dual action as both a Ca²⁺ antagonist and a PKC inhibitor makes this compound a potent modulator of cellular signaling.[14][15]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound is a potent, non-competitive antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes.[3][16] It has been shown to inhibit ion flux mediated by human muscle-type and ganglionic nAChRs with potencies in the nanomolar range.[12][16] This antagonism appears to be functional, reducing the efficacy of nAChR agonists without affecting their binding potency.[12]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the inhibitory activity of this compound across its various targets.

| Target/Process | IC₅₀ / Effective Concentration | Cell/Tissue Type | Reference(s) |

| Human Muscle-type nAChR | 390 nM | TE671/RD cells | [3][14] |

| α3β4 Ganglionic nAChR | 350 nM | SH-SY5Y cells | [3][14] |

| Nicotine-induced Dopamine Release | 480 nM | Rat brain synaptosomes | [3][9] |

| Contractile Response | 50 µM | Isolated rabbit aortic strip | [3] |

| Calcium Influx/Efflux | 65 µM | Isolated guinea pig ileum | [3] |

| Prolactin mRNA Inhibition | 2.5 - 10 µM | GH3 cells | [11][17] |

| Histamine Release (Antigen-induced) | 120 µM | Rat mast cells | [18] |

| Histamine Release (Compound 48/80) | 160 µM | Rat mast cells | [18] |

| Histamine Release (A23187-induced) | 70 µM | Rat mast cells | [18] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Intracellular Calcium Release Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to an agonist, and the inhibitory effect of this compound.

Methodology:

-

Cell Preparation: Plate adherent cells on glass coverslips in a 24-well plate and allow them to attach and grow for 24-48 hours. For suspension cells, harvest and wash them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM in HBSS). Remove the culture medium from adherent cells, wash once with HBSS, and incubate with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark. For suspension cells, resuspend the cell pellet in the loading solution.

-

Washing: After incubation, wash the cells twice with HBSS to remove any extracellular Fura-2 AM.

-

This compound Pre-incubation: Incubate the cells with the desired concentration of this compound hydrochloride (e.g., 10-100 µM) in HBSS for 15-30 minutes at room temperature. A vehicle control (HBSS only) group must be run in parallel.

-

Fluorescence Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system. For suspension cells, use a cuvette-based fluorometer.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. After establishing a stable baseline, add the agonist of choice (e.g., ATP, bradykinin) to induce intracellular Ca²⁺ release.

-

Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the [Ca²⁺]i. Compare the peak increase in the fluorescence ratio between the control and this compound treated groups to quantify the inhibitory effect.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of this compound on PKC activity using a non-radioactive, ELISA-based format.

Methodology:

-

Plate Preparation: Use a microtiter plate pre-coated with a specific PKC substrate peptide. Wash the wells with a kinase assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound hydrochloride in the kinase assay buffer. Include a vehicle control (buffer only) and a positive control inhibitor.

-

Kinase Reaction: a. Add the diluted this compound or control solutions to the appropriate wells. b. Add a solution containing purified, active PKC enzyme to each well. c. Incubate for 10-20 minutes at 30°C to allow the inhibitor to bind to the enzyme. d. Initiate the phosphorylation reaction by adding ATP to each well. e. Incubate for 30-90 minutes at 30°C.

-

Detection: a. Terminate the reaction by washing the wells to remove ATP and the enzyme solution. b. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes. c. Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes. d. Wash the wells and add a colorimetric HRP substrate (e.g., TMB, not to be confused with the inhibitor). e. Stop the reaction with an acidic stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: The absorbance is proportional to the PKC activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Applications and Considerations

This compound is a valuable tool for dissecting signaling pathways that involve intracellular calcium and PKC. It has been used in studies of smooth muscle contraction, neurotransmitter release, gene expression, and inflammation.[3][5][11][17]

However, researchers must exercise caution when interpreting results due to its multiple mechanisms of action. For example, an observed effect could be due to the inhibition of Ca²⁺ release, PKC, nAChRs, or a combination thereof. Furthermore, some studies suggest that this compound can affect mitochondrial respiration and ATP production, which could indirectly influence cellular processes.[12][13] Therefore, it is crucial to use appropriate controls and, when possible, complementary inhibitors or genetic approaches to validate findings.

Conclusion

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride is a multi-target pharmacological agent that serves as a potent inhibitor of intracellular calcium release, protein kinase C, and nicotinic acetylcholine receptors. Its diverse activity profile makes it a powerful research tool, provided that its complex pharmacology is taken into account during experimental design and data interpretation. This guide provides the foundational knowledge and protocols necessary for the effective application of this compound in a research setting.

References

- 1. A prototypic intracellular calcium antagonist, this compound, protects cultured cerebellar granule cells against the delayed, calcium-dependent component of glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The effects of this compound on the shape changes of vascular endothelial cells resulting from exposure to various inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a pharmacologic tool in guinea pig myocardial tissues. I. Effects of this compound on force of contraction and on action potential parameters in atrial and papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of calcium antagonist this compound on active Na and Cl transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights in the IP3 Receptor and Its Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 12. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound prevents the hydroosmotic response to ADH in rabbit cortical collecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 15. Inhibition of protein kinase C activation by 8-(N,N-diethylamino)-octyl-3, 4, 5-trimethoxybenzoate (this compound), an intracellular Ca2+ antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The intracellular calcium antagonist, this compound, inhibits prolactin gene expression in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Preliminary Studies on TMB-8's Effects on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is widely recognized as a putative intracellular calcium antagonist. Its effects on smooth muscle have been a subject of numerous preliminary studies, revealing a complex mechanism of action that extends beyond simple calcium antagonism. This technical guide provides an in-depth overview of the foundational research on this compound's influence on smooth muscle physiology, with a focus on its inhibitory actions on contractility. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting pathways involving smooth muscle function.

Core Mechanism of Action

This compound exerts its effects on smooth muscle primarily by interfering with calcium ion (Ca²⁺) signaling, a critical component of the excitation-contraction coupling process. The preliminary research indicates that this compound's mechanism is multifaceted, involving:

-

Inhibition of Intracellular Calcium Release: this compound is reported to stabilize calcium binding to cellular stores, particularly the sarcoplasmic reticulum (SR), thereby inhibiting the release of Ca²⁺ induced by various stimuli.[1] This action is crucial as the release of stored Ca²⁺ is a key trigger for smooth muscle contraction.[2]

-

Inhibition of Calcium Influx: Studies have shown that this compound can inhibit the influx of extracellular Ca²⁺ into smooth muscle cells.[3] This effect contributes significantly to its overall relaxant properties.

-

Inhibition of Calcium Sensitization: Evidence suggests that at higher concentrations, this compound may also inhibit the calcium sensitization of the contractile elements, meaning it can reduce the force of contraction even when intracellular Ca²⁺ levels are elevated.[3]

These mechanisms collectively lead to a reduction in the availability of intracellular free Ca²⁺, ultimately resulting in the relaxation of smooth muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preliminary studies on this compound's effects on different types of smooth muscle.

Table 1: Effects of this compound on Vascular Smooth Muscle

| Tissue Preparation | Agonist | This compound Concentration | Observed Effect | Citation |

| Isolated Rabbit Aorta | High K⁺ | 100 µM | Decreased muscle tension and cytosolic Ca²⁺ ([Ca²⁺]i) to resting levels. | [3] |

| Isolated Rabbit Aorta | Norepinephrine (B1679862) | 100 µM | Almost completely inhibited the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx; muscle tension was partially decreased. | [3] |

| Isolated Rabbit Aorta | Norepinephrine | 300 µM | Inhibited the remaining portion of the contraction without an additional decrease in [Ca²⁺]i. | [3] |

| Rabbit Basilar Artery | KCl | Not specified | Inhibited KCl-induced muscle contraction by reducing [Ca²⁺]i. | [4] |

| Rabbit Basilar Artery | Histamine, Norepinephrine, KCl | Not specified | Shifted concentration-response curves in a non-competitive manner for norepinephrine and KCl, and in a mixed manner for histamine. | [4] |

| Permeabilized Smooth Muscle | Ca²⁺ | 300 µM | Did not inhibit Ca²⁺-induced contraction. | [3] |

Table 2: Effects of this compound on Gastrointestinal and Other Smooth Muscles

| Tissue Preparation | Agonist/Condition | This compound Concentration | Observed Effect | Citation |

| Guinea-pig Ileum | Resting | 65 µM | Significantly inhibited resting cellular Ca²⁺ influx and efflux. | [1] |

| Rabbit Ileum | Basal | Not specified | Decreased short-circuit current and increased active Na⁺ and Cl⁻ absorption. | [5] |

| Rabbit Ileum | Carbachol | Not specified | Totally prevented the transport effects of carbachol. | [5] |

| Rabbit Ileum | Serotonin | Not specified | Did not inhibit the effects of serotonin. | [5] |

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contractility Studies

This protocol is a generalized representation based on methodologies frequently cited in the preliminary studies of this compound.

-

Tissue Preparation:

-

Euthanize the animal (e.g., rabbit, guinea pig) according to approved ethical protocols.

-

Dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Carefully clean the tissue of adherent connective and fatty tissues.

-

Cut the tissue into strips or rings of appropriate dimensions (e.g., 2-3 mm wide).

-

-

Mounting in Organ Bath:

-

Mount the tissue strips vertically in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

-

-

Experimental Procedure:

-

Induce a stable contraction using a specific agonist (e.g., high KCl, norepinephrine, histamine).

-

Once a plateau is reached, add this compound in a cumulative or non-cumulative manner to obtain a concentration-response curve.

-

Record the changes in isometric tension.

-

In some protocols, tissues are pre-incubated with this compound before the addition of the agonist.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.

-

Calculate IC₅₀ values (the concentration of this compound that causes 50% of the maximal relaxation).

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Cell Loading:

-

Load the smooth muscle tissue or isolated cells with a fluorescent Ca²⁺ indicator, such as Fura-2 AM.

-

Incubate the tissue with the indicator in the physiological salt solution for a specific duration in the dark.

-

-

Fluorometric Measurement:

-

Mount the loaded tissue in a specialized superfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

-

Excite the tissue alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is used to calculate the intracellular Ca²⁺ concentration.

-

-

Experimental Intervention:

-

After obtaining a stable baseline [Ca²⁺]i, introduce agonists and/or this compound into the superfusion solution and record the changes in the fluorescence ratio.

-

Visualizations

Caption: Signaling pathway of this compound's inhibitory effects on smooth muscle contraction.

Caption: Experimental workflow for assessing this compound's effect on smooth muscle contractility.

Caption: Logical relationship of this compound's mechanisms leading to smooth muscle relaxation.

References

- 1. Studies on the mechanism of action of a new Ca-2+ antagonist, 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride in smooth and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium release in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilation Effects and Action Mechanisms of this compound on Basilar Artery in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of calcium antagonist this compound on active Na and Cl transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Function of TMB-8 in Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a compound that has been widely investigated for its role as an intracellular calcium antagonist. In the realm of cardiac physiology, understanding the precise mechanisms of action of such molecules is paramount for the development of novel therapeutic strategies for cardiovascular diseases. This technical guide provides a comprehensive overview of the function of this compound in cardiac tissue, with a focus on its effects on cardiac muscle contractility, electrophysiology, and the underlying molecular signaling pathways. This document synthesizes key quantitative data, details experimental protocols for reproducibility, and presents visual diagrams of the proposed mechanisms of action.

Core Mechanism of Action

This compound is primarily recognized for its ability to interfere with the release of calcium (Ca2+) from intracellular stores, particularly the sarcoplasmic reticulum (SR) in muscle cells.[1] This action underpins its effects on cardiac myocyte function. Beyond its impact on SR Ca2+ release, evidence suggests that this compound also influences membrane conductances for various cations, indicating a multi-faceted mechanism of action within the cardiac tissue.[1]

Quantitative Effects of this compound on Cardiac Tissue

The following tables summarize the dose-dependent effects of this compound on key parameters of cardiac function, as documented in studies on guinea pig myocardial tissues.

Table 1: Effects of this compound on Cardiac Contractility in Guinea Pig Left Atria [1]

| This compound Concentration (µM) | Inotropic Effect | Time-to-Peak Force |

| 1-100 | Biphasic: Transient increase followed by a sustained decrease | Prolonged |

Table 2: Electrophysiological Effects of this compound on Guinea Pig Myocardium [1]

| Parameter | Atrial Muscle (30 µM this compound) | Ventricular Papillary Muscle (30 µM this compound) |

| Action Potential Duration (APD) | Prolonged (especially APD90) | Shortened (APD20 = APD50 > APD90) |

| Refractory Period | Prolonged | Shortened |

| Action Potential Amplitude | Decreased | Minimally affected |

| Maximum Upstroke Velocity (Vmax) | Decreased | Minimally affected |

| Resting Membrane Potential | Unchanged | Unchanged |

| Electrical Stimulation Threshold | Elevated (at >10 µM) | Not specified |

Table 3: Chronotropic Effects of this compound on Spontaneously Beating Guinea Pig Right Atria [1]

| This compound Concentration (µM) | Chronotropic Effect |

| 1-100 | Negative (decreased heart rate) |

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by this compound in cardiomyocytes is the intricate process of excitation-contraction coupling, which is fundamentally dependent on intracellular calcium dynamics.

Proposed Mechanism of this compound Action on Calcium Signaling

Experimental Workflow for Investigating this compound Effects

Detailed Experimental Protocols

Isolation and Preparation of Guinea Pig Atrial and Papillary Muscle

Objective: To obtain viable cardiac tissue for contractility and electrophysiology studies.

Materials:

-

Adult guinea pig

-

Langendorff perfusion apparatus

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 and 5% CO2

-

Surgical instruments

Protocol:

-

Humanely euthanize the guinea pig in accordance with institutional guidelines.

-

Rapidly excise the heart and mount it on a Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at 37°C.

-

Dissect the right and left atria and right ventricular papillary muscles.

-

Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

For contractility studies, attach one end of the muscle preparation to a force transducer.

-

For electrophysiology, place the tissue in a recording chamber and perfuse with the solution.

Measurement of Intracellular Calcium Concentration in Cardiomyocytes using Fura-2 AM

Objective: To quantify changes in intracellular Ca2+ levels in response to this compound.

Materials:

-

Isolated cardiomyocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Tyrode's solution (in mM: NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4)

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Protocol:

-

Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.

-

Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with Tyrode's solution to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

-

Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope.

-

Perfuse the cells with Tyrode's solution and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Introduce this compound at desired concentrations into the perfusion solution.

-

Record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca2+ concentration.

Conclusion

This compound exerts significant and complex effects on cardiac tissue, primarily through its role as an intracellular calcium antagonist. Its actions on contractility, action potential duration, and heart rate are dose-dependent and vary between different regions of the heart. The proposed mechanism involves interference with calcium release from the sarcoplasmic reticulum, although effects on other ion channels cannot be excluded. The experimental protocols provided herein offer a standardized approach for further investigation into the precise molecular targets and therapeutic potential of this compound and similar compounds in the context of cardiovascular pharmacology. Further research is warranted to elucidate the exact binding sites and the full spectrum of its intracellular signaling effects to better understand its potential as a pharmacological tool or therapeutic agent.

References

An In-Depth Technical Guide to TMB-8: Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8, or 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride, is a widely utilized pharmacological tool in the study of intracellular calcium signaling. First described in the mid-1970s, it rose to prominence as a putative intracellular calcium antagonist. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details key experimental protocols for its use in studying cellular processes, including the measurement of intracellular calcium concentration and smooth muscle contraction. This document is intended to serve as a detailed resource for researchers employing this compound in their investigations.

Introduction: The Advent of an Intracellular Calcium Antagonist

The quest to understand the intricate role of calcium as a second messenger in cellular physiology led to the development of various pharmacological agents to modulate its signaling pathways. In 1975, Chiou and Malagodi introduced 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride, commonly known as this compound, as a novel intracellular calcium antagonist[1]. Their seminal work demonstrated its ability to inhibit calcium-induced contractile responses in smooth and skeletal muscles, suggesting a mechanism distinct from agents that block extracellular calcium entry. This discovery provided researchers with a valuable tool to dissect the roles of intracellular calcium stores in a multitude of physiological processes.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride |

| Synonyms | This compound, TMB 8 hydrochloride |

| CAS Number | 53464-72-5[1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₃₈ClNO₅ |

| Molecular Weight | 431.99 g/mol [2][3][6] |

| Appearance | Solid powder[7] |

| Melting Point | 88-89 °C[7] |

| Solubility | Slightly soluble in chloroform, methanol, and water[1] |

Synthesis

While the original publication by Chiou and Malagodi focused on the pharmacological activity of this compound, the synthesis of this and similar compounds generally involves the esterification of 3,4,5-trimethoxybenzoic acid with the corresponding amino alcohol. A general synthetic scheme is outlined below.

General Synthesis Scheme for this compound

The synthesis of 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride typically involves a two-step process:

-

Esterification: 3,4,5-Trimethoxybenzoyl chloride is reacted with 8-(N,N-diethylamino)octanol in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. This reaction forms the ester linkage.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent, such as diethyl ether, to precipitate the hydrochloride salt, this compound.

Mechanism of Action: Modulating Intracellular Calcium

This compound is primarily recognized for its ability to antagonize the release of calcium from intracellular stores, most notably the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. Its mechanism is thought to involve the stabilization of calcium within these organelles, thereby preventing its release in response to various stimuli.

Signaling Pathway of this compound's Effect on Intracellular Calcium

Upon cell stimulation by an agonist (e.g., a neurotransmitter or hormone), a cascade of events typically leads to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the ER/SR membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This compound is believed to interfere with this process, although its precise molecular target remains a subject of investigation. It is important to note that this compound can also exhibit non-specific effects, including interactions with nicotinic acetylcholine (B1216132) receptors and protein kinase C (PKC)[1][7].

Key Experimental Protocols

This section provides detailed methodologies for two fundamental experiments utilizing this compound to investigate cellular physiology.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonists, and the inhibitory effect of this compound.

Experimental Workflow

Methodology

-

Cell Preparation:

-

Plate cells (e.g., primary cultured smooth muscle cells or a suitable cell line) on glass coverslips and grow to 70-80% confluency.

-

On the day of the experiment, wash the cells twice with a physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 10 HEPES, and 10 glucose, pH 7.4.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.

-

Dilute the stock solution in PSS to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells three times with PSS to remove extracellular Fura-2 AM.

-

Incubate the cells in PSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

This compound Incubation:

-

Prepare stock solutions of this compound in PSS.

-

Incubate the Fura-2-loaded cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle (PSS) for 10-20 minutes prior to stimulation.

-

-

Fluorescence Measurement and Stimulation:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380) for 1-2 minutes.

-

Apply the agonist of interest (e.g., norepinephrine, carbachol) and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Quantify the peak increase in the 340/380 ratio in response to the agonist in both control and this compound treated cells.

-

Isolated Smooth Muscle Contraction Assay

This protocol details the use of an isolated tissue bath to measure the contractile response of smooth muscle to an agonist and the inhibitory effect of this compound.

Experimental Workflow

Methodology

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat or rabbit) according to approved institutional protocols.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum) and place it in cold, oxygenated PSS.

-

Clean the tissue of adherent fat and connective tissue and cut it into rings or strips of appropriate size.

-

-

Mounting and Equilibration:

-

Mount the tissue strip in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Viability and Pre-contraction:

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

After the contraction reaches a plateau, wash the tissue with PSS until it returns to baseline tension.

-

-

This compound Incubation:

-

Incubate the tissue with the desired concentration of this compound (e.g., 10-100 µM) or vehicle for 20-30 minutes.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, acetylcholine) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner, allowing the response to each concentration to stabilize before adding the next.

-

-

Data Analysis:

-

Record the contractile force generated at each agonist concentration.

-

Plot the contractile response as a percentage of the maximal response versus the agonist concentration.

-

Compare the concentration-response curves obtained in the absence and presence of this compound to determine its inhibitory effect.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Intracellular Calcium Release

| Cell/Tissue Type | Stimulus | IC₅₀ (µM) | Reference |

| Rat Brain Cells | Norepinephrine | ~30 | [8] |

| Rat Brain Cells | BHQ | ~30 | [8] |

| Human TE671/RD cells (muscle nAChR) | Nicotinic Agonist | 0.39 | [1] |

| Human SH-SY5Y cells (ganglionic nAChR) | Nicotinic Agonist | 0.35 | [1] |

| Rat Brain Synaptosomes | Nicotine | 0.48 | [1] |

Table 2: Effects of this compound on Muscle Contraction

| Muscle Type | Agonist | This compound Concentration (µM) | Effect | Reference |

| Rabbit Aortic Strip | - | 50 | Blocks contractile response | [1] |

| Guinea Pig Ileum | - | 65 | Inhibits calcium influx and efflux | [1] |

| Guinea Pig Myocardium | Isoproterenol, etc. | 20 | Reduced inotropic/chronotropic effects | [9] |

Conclusion

This compound has been an invaluable tool for elucidating the role of intracellular calcium in a vast array of cellular functions. Its ability to inhibit the release of calcium from internal stores has allowed researchers to differentiate between signaling pathways dependent on intracellular versus extracellular calcium sources. However, it is crucial for investigators to be aware of its potential non-specific effects and to design experiments with appropriate controls. This technical guide provides a foundational understanding of this compound, from its historical context to its practical application in the laboratory, and is intended to facilitate its effective use in advancing our knowledge of calcium signaling.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukessays.com [ukessays.com]

- 6. 8-(二乙氨基)辛基-3,4,5-三甲氧基苯甲酸酯 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Rapid filtration measurements of Ca2+ release from cisternal sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. ionbiosciences.com [ionbiosciences.com]

TMB-8's Effect on Sarcoplasmic Reticulum Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a widely utilized pharmacological agent classified as an intracellular calcium antagonist. Its primary mechanism of action is attributed to the inhibition of calcium release from intracellular stores, most notably the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. This technical guide provides an in-depth overview of the effects of this compound on sarcoplasmic reticulum calcium release, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways. While this compound is a valuable tool for investigating the role of intracellular calcium signaling, it is crucial to recognize its non-specific effects to ensure accurate interpretation of experimental results.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cellular function. The sarcoplasmic reticulum (SR) in muscle cells acts as the primary intracellular Ca²⁺ reservoir, releasing Ca²⁺ into the cytosol to initiate contraction and actively sequestering it to induce relaxation. The release of Ca²⁺ from the SR is mediated by two main types of intracellular Ca²⁺ release channels: the ryanodine (B192298) receptors (RyRs) and the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs).

This compound has been extensively used as a pharmacological tool to probe the contribution of intracellular Ca²⁺ stores to various physiological and pathological processes. By antagonizing the release of Ca²⁺ from the SR, this compound allows researchers to dissect the roles of intracellular versus extracellular Ca²⁺ sources in cellular signaling. This guide will delve into the known effects of this compound on SR Ca²⁺ release, its broader pharmacological profile, and the methodologies employed to study its actions.

Mechanism of Action on Sarcoplasmic Reticulum Calcium Release

This compound is primarily characterized as an antagonist of intracellular Ca²⁺ release. Its effects have been observed in various muscle types, where it has been shown to inhibit contractions triggered by agonists that rely on the mobilization of Ca²⁺ from the SR.

Inhibition of Agonist-Induced Calcium Release

This compound has been demonstrated to inhibit Ca²⁺ release induced by a variety of agonists, including:

-

Norepinephrine (NE): In vascular smooth muscle and dissociated single rat brain cells, this compound suppresses the increase in intracellular Ca²⁺ concentration induced by norepinephrine.[1][2] This inhibition is particularly evident in the absence of extracellular Ca²⁺, indicating a direct effect on the release from intracellular stores.[1]

-

Caffeine (B1668208): Caffeine is a known activator of ryanodine receptors. While some studies show that this compound has a slight inhibitory effect on caffeine-induced contractures in skeletal muscle, others suggest it is less effective against caffeine compared to other stimuli.[3] This may indicate a degree of selectivity in its mechanism of action.

-

Carbamylcholine (Carbachol): In dispersed rat pancreatic acini, this compound causes a dose-dependent inhibition of amylase release induced by the muscarinic agonist carbachol, a process known to be dependent on intracellular Ca²⁺ mobilization.[4]

-

Glutamate: In cultured mouse cerebral cortical neurons, this compound inhibits the glutamate-induced increase in intracellular free calcium, which involves both extracellular Ca²⁺-dependent and -independent mechanisms.[5]

Direct Effects on Ryanodine and IP₃ Receptors

Paradoxical Effects and Non-Specific Actions

It is imperative for researchers to be aware of the non-specific and sometimes paradoxical effects of this compound, which can complicate the interpretation of experimental data.

-

Mobilization of Intracellular Calcium: In some cell types, such as pancreatic islets, this compound has been observed to paradoxically mobilize Ca²⁺ from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration.[6]

-

Inhibition of Voltage-Gated Calcium Channels: this compound can inhibit voltage-gated Ca²⁺ channels, an effect that is independent of its action on intracellular stores.[5]

-

Inhibition of Nicotinic Acetylcholine (B1216132) Receptors: this compound is a potent non-competitive antagonist of various nicotinic acetylcholine receptor subtypes.[7]

-

Effects on Phospholipid Metabolism: this compound can inhibit choline (B1196258) uptake and alter phospholipid metabolism in a calcium-independent manner.[8]

These non-specific actions highlight the importance of using appropriate controls and, when possible, complementary approaches to validate findings obtained with this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound. It is important to note the variability in experimental conditions and cell types, which can influence the observed potency of the compound.

Table 1: Inhibitory Effects of this compound on Agonist-Induced Responses

| Agonist | Cell/Tissue Type | Parameter Measured | This compound Concentration | Observed Effect | Citation(s) |

| Norepinephrine | Dissociated rat brain cells | Intracellular Ca²⁺ ([Ca²⁺]i) | 30, 100 µM | Suppression of [Ca²⁺]i increase | [1] |

| Norepinephrine | Rat anococcygeus muscle | Contraction | Concentration-dependent | Antagonism of contraction | [2] |

| Carbamylcholine | Dispersed rat pancreatic acini | Amylase release | 10⁻⁷ to 10⁻⁴ M | Dose-dependent inhibition | [4] |

| Glutamate | Cultured mouse cortical neurons | Intracellular Ca²⁺ ([Ca²⁺]i) | Dose-dependent | Inhibition of [Ca²⁺]i increase | [5] |

| AVP/dDAVP | Rabbit cortical collecting tubules | Osmotic water permeability | 50 µM | Suppression of initial increase | [7] |

Table 2: Non-Specific Effects of this compound

| Target | Cell/Tissue Type | Parameter Measured | IC₅₀ / Kᵢ | Citation(s) |

| Nicotinic Acetylcholine Receptors | TE671/RD cells (human muscle nAChR) | Ion flux | ~400 nM | [7] |

| Nicotinic Acetylcholine Receptors | SH-SY5Y cells (ganglionic α3β4-nAChR) | Ion flux | ~400 nM | [7] |

| Nicotinic Acetylcholine Receptors | Rat brain synaptosomes (CNS nAChR) | [³H]dopamine release | ~500 nM | [7] |

| Choline Transport | N1E-115 neuroblastoma cells | Choline uptake | Kᵢ = 10 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on sarcoplasmic reticulum calcium release.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound and various agonists.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Agonists (e.g., norepinephrine, caffeine, carbachol)

-

This compound stock solution

-

Fluorescence microscope or plate reader with appropriate filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM to its active, Ca²⁺-sensitive form, Fura-2.

-

This compound Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-20 minutes) before agonist stimulation.

-

Image Acquisition:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add the agonist to stimulate Ca²⁺ release and continue to acquire images at regular intervals.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration. Calibration can be performed using Ca²⁺ ionophores and solutions of known Ca²⁺ concentrations to convert the ratio to absolute [Ca²⁺]i values.

-

Sarcoplasmic Reticulum Calcium Release Assay from Isolated Vesicles

This protocol allows for the direct measurement of Ca²⁺ release from isolated SR vesicles, providing a more direct assessment of this compound's effects on the SR channels.

Materials:

-

Isolated sarcoplasmic reticulum vesicles

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-5N for intra-vesicular measurements or a low-affinity indicator for extra-vesicular measurements)

-

ATP and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

-

Buffer solution (e.g., containing MOPS or HEPES, KCl, and MgCl₂)

-

Ca²⁺ releasing agents (e.g., caffeine, IP₃)

-

This compound stock solution

-

Spectrofluorometer

Procedure:

-

SR Vesicle Preparation: Isolate SR vesicles from muscle tissue using established differential centrifugation protocols.

-

Calcium Loading:

-

Suspend the SR vesicles in the buffer solution containing ATP and the ATP-regenerating system.

-

Add a known amount of CaCl₂ to initiate active Ca²⁺ uptake into the vesicles by the SERCA pump.

-

Monitor the decrease in extra-vesicular Ca²⁺ concentration using a fluorescent indicator until a steady state is reached, indicating that the vesicles are loaded with Ca²⁺.

-

-

This compound Incubation: Add the desired concentration of this compound to the vesicle suspension and incubate for a short period.

-

Initiation of Calcium Release:

-

Add a Ca²⁺ releasing agent (e.g., caffeine for RyR-mediated release, IP₃ for IP₃R-mediated release) to the cuvette.

-

-

Measurement of Calcium Release:

-

Monitor the increase in extra-vesicular Ca²⁺ fluorescence as Ca²⁺ is released from the vesicles.

-

The rate and extent of the fluorescence increase are indicative of the rate and amount of Ca²⁺ release.

-

-

Data Analysis:

-

Calculate the initial rate of Ca²⁺ release from the slope of the fluorescence trace immediately after the addition of the releasing agent.

-

Compare the rates of release in the presence and absence of this compound to determine its inhibitory effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in sarcoplasmic reticulum calcium release and the experimental workflows to study the effects of this compound.

Caption: Signaling pathway of excitation-contraction coupling in skeletal muscle and the inhibitory point of this compound.

Caption: GPCR-mediated sarcoplasmic reticulum calcium release pathway and the inhibitory point of this compound.

Caption: A typical experimental workflow for measuring intracellular calcium changes using Fura-2 AM.

Conclusion

This compound remains a valuable pharmacological agent for investigating the role of intracellular calcium stores in a multitude of cellular functions. Its ability to inhibit agonist-induced calcium release from the sarcoplasmic reticulum has provided significant insights into the mechanisms of muscle contraction and cellular signaling. However, the lack of specific quantitative data on its direct interaction with RyR and IP₃R channels, coupled with its known non-specific effects on other ion channels and cellular processes, necessitates a cautious and well-controlled experimental approach. Researchers and drug development professionals should consider these complexities when designing experiments and interpreting data involving this compound. Future studies focusing on the precise molecular interactions of this compound with its targets will further refine its utility as a specific inhibitor of sarcoplasmic reticulum calcium release.

References

- 1. [Effect of this compound on the increase of intracellular free Ca2+ induced by NE and BHQ in dissociated single rat brain cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of this compound, a putative calcium antagonist, on neuromuscular transmission and muscle contractility in the mouse phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an intracellular calcium antagonist (this compound) on carbamylcholine-induced amylase release from dispersed rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mixed actions of this compound as a Ca2+ antagonist in cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mobilization of Ca2+ from intracellular stores of pancreatic beta-cells by the calcium store blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound prevents the hydroosmotic response to ADH in rabbit cortical collecting tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium-independent effects of this compound. Modification of phospholipid metabolism in neuroblastoma cells by inhibition of choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the pharmacology of TMB-8

An In-depth Technical Guide to the Pharmacology of TMB-8

Executive Summary

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (this compound) is a small molecule that has been widely utilized in pharmacological research as a putative intracellular calcium antagonist.[1][2] Its primary reported mechanism of action involves the inhibition of calcium release from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum.[3] However, the pharmacological profile of this compound is complex, with numerous studies revealing a range of additional activities that complicate the interpretation of experimental results. These include non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), inhibition of Protein Kinase C (PKC), and impairment of mitochondrial function.[4][5][6] This document provides a comprehensive overview of the pharmacology of this compound, summarizing its chemical properties, mechanisms of action, and quantitative data from various experimental systems. It also details common experimental protocols for its study and provides visual representations of its signaling pathways and workflows, intended for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of gallic acid, characterized by a trimethoxybenzoate head and a diethylamino-octyl tail.[7] Its chemical structure allows it to possess amphipathic properties, likely contributing to its membrane-related activities.

| Property | Value | Reference |

| IUPAC Name | 8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride | [] |

| Synonyms | 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride | [3][9] |